1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione
Overview
Description
1-(2-Aminoethyl)piperazine, also known as AEP, is a cyclic amine that includes a primary, a secondary, and a tertiary amino group in a molecule . It is used in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione” were not found, a related compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, was synthesized using N-(2-bromoethyl)aminoacetic acid tert-butyl ester and N-methylimidazole .Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)piperazine comprises a piperazine ring with a tert-butyl group and an aminoethyl group attached .Chemical Reactions Analysis
1-(2-Aminoethyl)piperazine is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis .Physical And Chemical Properties Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Mechanism of Action
While the mechanism of action for “1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione” is not available, a related compound, N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental ACE2 inhibitor investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome .
Safety and Hazards
Future Directions
The compound 4-N-(2-Aminoethyl)-1-N-Boc-piperazine has garnered significant attention in scientific research due to its intriguing properties. It has been extensively investigated for its potential applications in scientific research, particularly as a model compound to study the mechanism of action of various enzymes involved in neurotransmission regulation .
properties
IUPAC Name |
1-(2-aminoethyl)-4-ethylpiperazine-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-2-10-5-6-11(4-3-9)8(13)7(10)12/h2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWCAIKBBEBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501911 | |
Record name | 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77439-70-4 | |
Record name | 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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